4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. The presence of these rings makes it a versatile molecule with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The methoxyphenyl group attached to the triazole ring further enhances its chemical properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring. This is followed by a coupling reaction with a pyridine derivative.
For example, the synthesis can start with 4-methoxyphenylhydrazine, which reacts with an appropriate aldehyde to form the hydrazone. This intermediate then undergoes cyclization to form the triazole ring. The triazole derivative is then coupled with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
Oxidation: Formation of 4-[3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine.
Reduction: Formation of 4-[3-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazol-5-yl]pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential herbicide or pesticide due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The triazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
4-[3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to its specific combination of a pyridine ring and a triazole ring with a methoxyphenyl group. This structure provides a unique set of chemical properties and biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C14H12N4O/c1-19-12-4-2-10(3-5-12)13-16-14(18-17-13)11-6-8-15-9-7-11/h2-9H,1H3,(H,16,17,18) |
InChI Key |
YUVVMHVLGDNDCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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